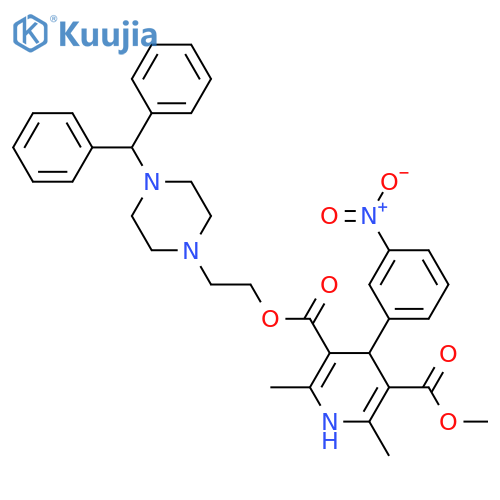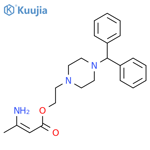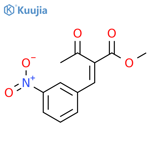- New 1,4-dihydropyridine derivatives with potent and long-lasting hypotensive effect, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3787-97
Cas no 89226-50-6 (Manidipine)

Manidipine structure
商品名:Manidipine
Manidipine 化学的及び物理的性質
名前と識別子
-
- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2-(4-(Diphenylmethyl)-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2-(4-benzhydryl-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Manidipine
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI)
- (±)-Manidipine
- 2,6-Dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-[2-(4-benzhydryl-piperazin-1-yl)-ethyl] ester 5-methyl ester
- Franidipine
- Manidipine 6300
- DB-239666
- 6O4754US88
- BRD-A90695733-001-07-4
- CV 4093
- 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester
- 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridinedicarboxylic acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester; 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI); (+/-)-Manidipine; Franidipine; Manidipine; Manidipine 6300
- AB01274741-03
- Iperten
- MANIDIPINE [WHO-DD]
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl methyl ester
- HMS3264H11
- AKOS016842350
- Manidipine(CV-4093)
- (+/-)-Manidipine
- AB01274741_04
- DS-1275
- BRD-A90695733-001-08-2
- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (A+/-)-
- Q921133
- CHEBI:135849
- DB-041526
- Artedil (TN)
- BDBM642534
- HMS3656C06
- 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] ester O3-methyl ester
- BRD-A90695733-001-06-6
- SY112666
- DTXSID2043745
- HY-B0419
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester
- NCGC00167493-03
- 3-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- NCGC00167493-04
- SR-05000002134
- AB01274741_05
- BCP9000919
- MLS004774156
- 120092-68-4
- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (+/-)-
- SW219347-1
- NCGC00167493-01
- HMS3884D21
- 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, 3-(2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL) 5-METHYL ESTER
- SMR003500793
- BCP9000893
- NS00001355
- BRD-A90695733-300-02-1
- Manidipine 6300 [INN]
- 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2-[4-(Diphenylmethyl)-1-Piperazinyl]Ethyl Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate
- D08155
- CV 4093;CV-4093;CV4093;Franidipine;89226-50-6
- 2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL METHYL (+/-)-1,4-DIHYDRO-2,6-DIMETHYL-4-(M-NITROPHENYL)-3,5-PYRIDINECARBOXYLATE
- AKOS003589070
- s2481
- DB09238
- Manidipine (Manyper)
- SCHEMBL49368
- NCGC00167493-02
- SBI-0653413.0001
- CHEMBL312176
- BCP21717
- ANEBWFXPVPTEET-UHFFFAOYSA-N
- AB01274741-02
- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)5-methyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- STK635322
- Manidipine [INN]
- CCG-213069
- Artedil
- HMS2089K12
- AB01274741-01
- CV4093; Franidipine
- 89226-50-6
- US20230414632, Compound I-g
- MLS006011791
- UNII-6O4754US88
- GTPL11739
- BRD-A90695733-001-01-7
- 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- MANIDIPINE [MI]
- BDBM50227969
- MFCD00871291
- SR-05000002134-1
- Manidipine (INN)
-
- MDL: MFCD00871291
- インチ: 1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
- InChIKey: ANEBWFXPVPTEET-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)C(C(OCCN2CCN(C(C3C=CC=CC=3)C3C=CC=CC=3)CC2)=O)=C(C)NC=1C)OC
計算された属性
- せいみつぶんしりょう: 682.23249
- どういたいしつりょう: 682.23249
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 45
- 回転可能化学結合数: 12
- 複雑さ: 1090
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: イソプロピルエーテルヘキサンから淡黄色結晶を得る
- 密度みつど: 1.232
- ゆうかいてん: 125-128°C
- ふってん: 722°C at 760 mmHg
- フラッシュポイント: 390.4 °C
- PSA: 116.93000
- LogP: 5.68080
Manidipine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 包装グループ:III
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- 危険レベル:6.1
Manidipine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19416-50mg |
Manidipine |
89226-50-6 | 98% | 50mg |
¥453.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ157-200mg |
Manidipine |
89226-50-6 | 98+% | 200mg |
178.0CNY | 2021-08-04 | |
| abcr | AB347655-250mg |
Manidipine; . |
89226-50-6 | 250mg |
€84.90 | 2025-02-16 | ||
| abcr | AB347655-1g |
Manidipine; . |
89226-50-6 | 1g |
€116.20 | 2025-02-16 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19416-25mg |
Manidipine |
89226-50-6 | 98% | 25mg |
¥340.00 | 2023-09-09 | |
| TRC | M164000-25mg |
Manidipine |
89226-50-6 | 25mg |
$261.00 | 2023-05-18 | ||
| TRC | M164000-5mg |
Manidipine |
89226-50-6 | 5mg |
$ 97.00 | 2023-09-07 | ||
| TRC | M164000-10mg |
Manidipine |
89226-50-6 | 10mg |
$ 150.00 | 2023-09-07 | ||
| Matrix Scientific | 076068-250mg |
3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, 95+% |
89226-50-6 | 95+% | 250mg |
$324.00 | 2023-09-08 | |
| abcr | AB347655-1 g |
Manidipine; . |
89226-50-6 | 1 g |
€111.70 | 2023-07-19 |
Manidipine 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Isopropanol
リファレンス
Manidipine Raw materials
- 2-Butenoic acid, 3-amino-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethylester
- Methyl 2-(3-Nitrobenzylidene)-3-oxobutanoate (1:1 E/Z Mixture)
Manidipine Preparation Products
Manidipine 関連文献
-
Eugene N. Muratov,Rommie Amaro,Carolina H. Andrade,Nathan Brown,Sean Ekins,Denis Fourches,Olexandr Isayev,Dima Kozakov,José L. Medina-Franco,Kenneth M. Merz,Tudor I. Oprea,Vladimir Poroikov,Gisbert Schneider,Matthew H. Todd,Alexandre Varnek,David A. Winkler,Alexey V. Zakharov,Artem Cherkasov,Alexander Tropsha Chem. Soc. Rev. 2021 50 9121
-
2. Chemistry of Hantzsch cyclization: stereochemistry of the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate of Hantzsch cyclization. X-Ray molecular structure of diastereoisomers of 5-(2-cyanoethyl) 3-methyl 2-dimethoxymethyl-2-hydroxy-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylatesToshihisa Ogawa,Keita Matsumoto,Katsuo Hatayama,Kunihiro Kitamura,Yasuyuki Kita J. Chem. Soc. Perkin Trans. 1 1993 3033
-
Narasashetty Jagadishbabu,Kalegowda Shivashankar RSC Adv. 2015 5 95240
89226-50-6 (Manidipine) 関連製品
- 120092-68-4(Manidipine)
- 1189656-59-4(Manidipine-D₄ HCl (racemic))
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2279938-29-1(Alkyne-SS-COOH)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量


